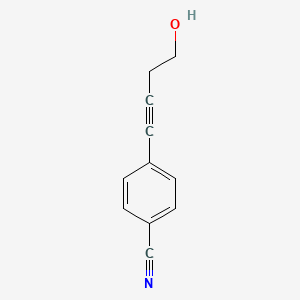

4-(4-Hydroxybut-1-yn-1-yl)benzonitrile

Description

Contextualization of Nitrile- and Alkyne-Bearing Compounds in Organic Synthesis

Nitrile and alkyne functionalities are independently recognized as exceptionally versatile and valuable moieties in the toolkit of synthetic organic chemistry. Their combination within a single molecular entity, as seen in 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, offers a synergistic array of synthetic possibilities.

The nitrile group (-C≡N) is a powerful functional group due to its strong electron-withdrawing nature and its ability to undergo a wide range of transformations. nih.govwikipedia.org It can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form various nitrogen-containing heterocycles. nih.govresearchgate.net The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, a reactivity that is fundamental to the formation of new carbon-carbon bonds. wikipedia.org Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective modification of aromatic rings. nih.govresearchgate.net

Alkynes (-C≡C-), with their carbon-carbon triple bonds, are characterized by high reactivity and are foundational building blocks in organic synthesis. fastercapital.comlibretexts.org They readily undergo addition reactions, including hydrogenation, halogenation, and hydration, allowing for the introduction of a variety of other functional groups. fastercapital.comlibretexts.org The terminal alkyne is particularly notable for its acidity, which allows for deprotonation and subsequent reaction with electrophiles to form new carbon-carbon bonds. libretexts.org Moreover, alkynes are key participants in powerful synthetic methodologies such as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which is widely used in drug discovery and materials science for the efficient construction of complex molecules. fastercapital.comrsc.org

The presence of both a nitrile and an alkyne in a molecule like this compound suggests a platform for intricate molecular design. The electronic interplay between these two unsaturated groups can influence their respective reactivities, potentially leading to novel chemical transformations.

Historical Perspective on Hydroxy-Functionalized Butyn-1-yl Scaffolds

The incorporation of hydroxyl groups into molecular scaffolds is a well-established strategy in medicinal chemistry and natural product synthesis. hyphadiscovery.comresearchgate.net Hydroxyl groups can significantly impact a molecule's physicochemical properties, such as solubility and polarity, and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. hyphadiscovery.comresearchgate.net

While the specific historical development of hydroxy-functionalized butyn-1-yl scaffolds is not extensively documented as a distinct class, the broader family of propargyl alcohols (alkynes with an adjacent hydroxyl group) has a long and rich history in organic synthesis. These motifs are valuable intermediates, with the hydroxyl group often serving as a handle for further functionalization or as a directing group in stereoselective reactions.

The butyn-1-yl scaffold, a four-carbon chain containing a triple bond, provides a rigid and linear element within a molecule. The addition of a hydroxyl group to this scaffold, as in this compound, introduces a site for potential metabolic activity in a biological context and a point for chemical modification. mdpi.com The synthesis of related structures, such as (E)-4-(4-hydroxybut-2-en-1-yl)-2-methoxyphenol, through methods like cross-metathesis highlights the accessibility of such functionalized four-carbon chains. researchgate.netresearchgate.net The study of morphinan (B1239233) alkaloids, which began over a century ago with the isolation of morphine, provides a historical parallel for the extensive investigation and modification of complex molecular scaffolds containing hydroxyl groups. mdpi.com

Identification of Research Gaps and Motivations for Investigating this compound

A comprehensive search of the chemical literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published data on its synthesis, characterization, and reactivity. This absence of information is, in itself, a strong motivation for investigation.

The primary motivations for studying this molecule can be summarized as follows:

Exploration of Novel Reactivity: The juxtaposition of the nitrile, alkyne, and hydroxyl groups may lead to unique and unforeseen chemical transformations. Investigating its reactivity could uncover new synthetic methodologies.

Potential as a Versatile Building Block: This compound could serve as a valuable intermediate for the synthesis of more complex molecules. The three distinct functional groups offer orthogonal handles for sequential chemical modifications.

Medicinal Chemistry Applications: The combination of a polar hydroxyl group, a rigid alkyne linker, and an aromatic nitrile suggests that derivatives of this scaffold could have interesting pharmacological properties. The nitrile group is a common feature in many pharmaceutical agents. nj-finechem.com

Materials Science Potential: The rigid, linear nature of the butynylbenzonitrile core could be exploited in the design of novel liquid crystals, polymers, or other functional materials.

Overview of Research Objectives and Scope of Investigation

Given the identified research gaps, a systematic investigation of this compound would be highly valuable. The primary research objectives would be:

Development of an Efficient Synthesis: To devise and optimize a reliable synthetic route to produce this compound in good yield and purity.

Thorough Physicochemical Characterization: To fully characterize the compound using modern spectroscopic and analytical techniques, including NMR, IR, mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.

Systematic Study of Reactivity: To explore the chemical reactivity of each functional group, both in isolation and in concert. This would involve subjecting the molecule to a range of reaction conditions to probe the reactivity of the nitrile, alkyne, and hydroxyl moieties.

Investigation of Potential Applications: To conduct preliminary studies into the utility of this compound as a building block in the synthesis of more complex targets, such as heterocyclic compounds or potential bioactive molecules.

The scope of such an investigation would initially be confined to the fundamental organic chemistry of the molecule, laying the groundwork for future explorations into its potential applications in more specialized fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxybut-1-ynyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-9-11-6-4-10(5-7-11)3-1-2-8-13/h4-7,13H,2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOXFTPXOYXUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCCO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 4 Hydroxybut 1 Yn 1 Yl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-(4-hydroxybut-1-yn-1-yl)benzonitrile reveals two primary strategic disconnections of the C(sp)-C(sp²) bond, pointing towards established and robust carbon-carbon bond-forming reactions. The most logical disconnection is at the bond between the benzonitrile (B105546) ring and the alkyne, suggesting a cross-coupling reaction. This leads to two key synthons: a 4-cyanophenyl electrophile (or nucleophile) and a 4-hydroxybut-1-yne synthon.

A second, less direct disconnection could be considered at the C(sp)-C(sp) bond of the butynyl chain, which would involve a propargylation-type reaction. This would necessitate a two-carbon electrophile and a protected 2-(4-cyanophenyl)ethyne nucleophile, or vice-versa.

Based on the prevalence and efficiency of modern cross-coupling reactions, the first disconnection is generally the preferred strategy. This approach utilizes readily available starting materials and benefits from the high functional group tolerance of contemporary catalytic systems.

Development and Optimization of Primary Synthesis Routes

The primary routes for the synthesis of this compound are dominated by palladium-catalyzed cross-coupling reactions, which offer a direct and efficient means of forming the key aryl-alkyne bond. Propargylation reactions represent an alternative, though often more complex, approach.

Propargylation Reactions in the Synthesis of Benzonitrile Derivatives

While less direct for the target molecule, propargylation reactions are a fundamental tool in organic synthesis for the formation of homopropargylic alcohols. In a hypothetical scenario for the synthesis of a related intermediate, a 4-cyanobenzaldehyde (B52832) could undergo nucleophilic attack by a propargyl organometallic reagent, such as propargylmagnesium bromide or propargylzinc bromide. This would be followed by subsequent manipulation of the resulting secondary alcohol.

A more relevant, albeit still indirect, approach would involve the propargylation of a suitable carbonyl compound to introduce the but-1-yn-1-ol moiety, which could then be coupled to the benzonitrile ring in a separate step. For instance, the reaction of paraformaldehyde with propargylmagnesium bromide would yield but-3-yn-1-ol.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Cyanobenzaldehyde | Propargylmagnesium bromide | 1-(4-Cyanophenyl)but-3-yn-1-ol | Propargylation |

| Paraformaldehyde | Propargylmagnesium bromide | But-3-yn-1-ol | Propargylation |

Palladium-Catalyzed Cross-Coupling Strategies for Benzonitrile Derivatives

The Sonogashira cross-coupling reaction is the most prominent and widely applicable method for the synthesis of this compound. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org

For the synthesis of the target molecule, the reaction would involve the coupling of 4-halobenzonitrile (where the halogen is typically iodine or bromine) with but-3-yn-1-ol. wikipedia.org The reactivity of the aryl halide generally follows the order I > Br >> Cl. wikipedia.org

Table of Typical Sonogashira Reaction Conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (i-Pr₂NH) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |

| Temperature | Room Temperature to Reflux |

The optimization of these conditions is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling). nih.gov Copper-free Sonogashira protocols have also been developed to circumvent this issue. nih.gov

A study on the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides provides a relevant model. nih.gov A catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF was found to be highly effective for the coupling of 2-methyl-3-butyn-2-ol (B105114) with a range of aryl bromides. nih.gov This suggests that similar conditions could be successfully applied to the coupling of 4-bromobenzonitrile (B114466) with but-3-yn-1-ol.

Protecting Group Strategies for the Hydroxyl Functionality

The presence of a free hydroxyl group in but-3-yn-1-ol can sometimes interfere with the Sonogashira coupling reaction, particularly with the basic conditions employed. Therefore, protection of the hydroxyl group may be necessary.

Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), and ethers like tetrahydropyranyl (THP). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

However, in many instances, the Sonogashira coupling can be performed successfully without the need for protecting the hydroxyl group of the alkynol. nih.gov This is particularly true for primary alcohols and when milder bases or reaction conditions are used. The decision to use a protecting group is often made on a case-by-case basis, balancing the potential for improved yields and cleaner reactions against the additional synthetic steps required for protection and deprotection.

Table of Common Hydroxyl Protecting Groups:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid (e.g., HCl in MeOH) or fluoride (B91410) source (e.g., TBAF) |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride source (e.g., TBAF) or strong acid |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst | Aqueous acid (e.g., HCl, PTSA) |

Exploration of Alternative Synthetic Pathways

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot procedures that combine multiple reaction steps without the isolation of intermediates can significantly streamline the synthesis of this compound. For instance, a one-pot Sonogashira coupling followed by in-situ deprotection of a silyl-protected alkynol is a common strategy. beilstein-journals.orgnih.gov

An example of a one-pot, three-component coupling involves the reaction of two different aryl halides with (trimethylsilyl)acetylene. organic-chemistry.org This is initiated by a Pd/Cu-catalyzed Sonogashira coupling of the first aryl halide, followed by desilylation and a second Sonogashira coupling with the second aryl halide. organic-chemistry.org A similar strategy could be adapted for the synthesis of the target molecule, where the first coupling partner is 4-halobenzonitrile and the second step is the deprotection of a silyl-protected but-3-yn-1-ol, followed by coupling.

Furthermore, one-pot methodologies have been developed for the synthesis of 4'-alkyl-4-cyanobiaryls, which, while not directly applicable to the synthesis of an alkynylbenzonitrile, demonstrate the power of one-pot strategies in constructing complex benzonitrile derivatives. beilstein-journals.orgnih.govnih.govbeilstein-journals.orgsemanticscholar.org

Green Chemistry Principles in Synthetic Design and Execution

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous solvents, the development of efficient catalytic systems, and the optimization of reaction conditions to maximize atom economy and minimize waste.

A significant advancement in the green synthesis of arylalkynes, including potentially this compound, is the development of solvent-free and highly efficient catalytic methodologies for the Sonogashira coupling.

Solvent-Free Approaches: One notable solvent-free method utilizes high-speed ball milling. This mechanochemical approach can drive the Sonogashira coupling of aryl halides with terminal alkynes to completion without the need for a bulk solvent, thereby significantly reducing solvent waste. In some cases, the copper co-catalyst, which can have environmental and purification-related drawbacks, can be replaced by using a copper ball and vial as the reaction medium.

Greener Solvents and Catalytic Systems: When a solvent is necessary, a shift towards more environmentally benign options is a key aspect of green chemistry. The Sonogashira reaction has been successfully performed in water, which is a safe, non-flammable, and readily available solvent. The use of surfactants or co-solvents may be required to overcome the low solubility of organic reactants in water. Other green solvents that have been explored for Sonogashira couplings include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N-hydroxyethylpyrrolidone (HEP). organic-chemistry.org

Modern catalytic systems for the Sonogashira coupling are often designed to be highly efficient, allowing for very low catalyst loadings (in the parts-per-million range for palladium). Copper-free and amine-free protocols have also been developed to address the toxicity and environmental concerns associated with copper salts and volatile amine bases. These systems often employ specialized ligands that stabilize the palladium catalyst and facilitate the catalytic cycle under milder conditions.

The following table summarizes various green approaches to the Sonogashira coupling that could be applied to the synthesis of this compound:

Interactive Data Table: Green Synthetic Approaches for Sonogashira Coupling

| Approach | Catalyst System | Solvent | Key Advantages |

| Solvent-Free | Pd catalyst, optional CuI | None (Ball Milling) | Eliminates solvent waste, potential for reduced reaction times. |

| Aqueous Media | Water-soluble Pd complex | Water | Environmentally benign, safe, and inexpensive solvent. |

| Greener Solvents | Pd catalyst, often with specialized ligands | 2-MeTHF, HEP, etc. | Reduced toxicity and environmental impact compared to traditional solvents like DMF. |

| Copper-Free | Pd catalyst with specific ligands | Various | Avoids copper contamination of the product and the use of a toxic metal. |

| Amine-Free | Pd catalyst, alternative base (e.g., K2CO3) | Various | Eliminates the use of volatile and often hazardous amine bases. |

Atom economy and reaction efficiency are central metrics in green chemistry, quantifying how effectively the atoms of the reactants are incorporated into the final product and how much waste is generated.

Atom Economy: The Sonogashira coupling is inherently atom-economical for a cross-coupling reaction. The idealized reaction for the synthesis of this compound from 4-bromobenzonitrile and but-3-yn-1-ol is as follows:

C₇H₄BrN + C₄H₆O → C₁₁H₉NO + HBr

The atom economy can be calculated as:

(Molecular Weight of C₁₁H₉NO) / (Molecular Weight of C₇H₄BrN + Molecular Weight of C₄H₆O) * 100%

Assuming a 100% yield, the only byproduct is hydrogen bromide, which is neutralized by the base used in the reaction.

Reaction Efficiency and E-Factor: While atom economy provides a theoretical measure, the reaction efficiency and Environmental Factor (E-Factor) give a more practical assessment of the "greenness" of a process. The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

For the synthesis of this compound, the waste would include the neutralized base, any byproducts from side reactions (such as the homocoupling of but-3-yn-1-ol), and the solvent and other materials used in the workup and purification steps.

To improve reaction efficiency and reduce the E-Factor, research has focused on:

Highly Active Catalysts: The development of catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) allows for the use of very low catalyst concentrations, which reduces cost and minimizes metal contamination in the final product.

Atom-Economical Catalysts: Innovations in catalyst design, such as the use of core-shell nanoparticles with a cheap metal core and a catalytically active noble metal shell, aim to maximize the efficiency of the precious metal used.

Process Optimization: Careful optimization of reaction parameters such as temperature, reaction time, and reactant stoichiometry can maximize the yield of the desired product and minimize the formation of byproducts.

The following table provides a hypothetical comparison of different synthetic routes to an aryl alkyne based on green chemistry metrics:

Interactive Data Table: Comparison of Synthetic Routes using Green Chemistry Metrics

| Metric | Traditional Sonogashira | Green Sonogashira (e.g., aqueous, low catalyst loading) |

| Solvent | DMF, THF | Water, 2-MeTHF |

| Catalyst Loading | 1-5 mol% Pd | <0.1 mol% Pd |

| Byproducts | Halide salt, potential homocoupling products | Halide salt, minimized homocoupling |

| Atom Economy (%) | High (theoretical) | High (theoretical) |

| E-Factor | Higher (due to solvent and catalyst waste) | Lower (due to greener solvent and reduced catalyst waste) |

Advanced Spectroscopic and Structural Elucidation Studies of 4 4 Hydroxybut 1 Yn 1 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Interrogations

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be essential.

Based on the structure, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzonitrile (B105546) ring, typically in the range of 7.5-7.8 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and those adjacent to the alkyne (-C≡C-CH₂-) would appear as triplets in the aliphatic region of the spectrum. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

The ¹³C NMR spectrum would display characteristic signals for the nitrile carbon (~118 ppm), the quaternary aromatic carbon attached to the alkyne (~115-120 ppm), the other aromatic carbons (~129-133 ppm), the sp-hybridized carbons of the alkyne (~80-90 ppm), and the two sp³-hybridized carbons of the hydroxybutyl chain.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular backbone, several two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons, confirming the -CH₂-CH₂-OH spin system in the butynol (B8639501) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connection of the butynyl chain to the benzonitrile ring and the position of the nitrile group relative to the side chain.

Dynamic NMR Studies for Rotational Barriers or Intermolecular Interactions (if applicable)

Dynamic NMR (DNMR) studies could provide insights into conformational dynamics, such as restricted rotation around single bonds or intermolecular interactions like hydrogen bonding. For this molecule, variable-temperature NMR experiments could probe the hydrogen bonding behavior of the hydroxyl group. However, without experimental data, any discussion remains speculative.

Vibrational Spectroscopic Characterization (Infrared and Raman) for Functional Group Analysis and Bonding Patterns

Vibrational spectroscopy is invaluable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. frontiersin.org A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. A weak but sharp band for the alkyne C≡C stretch would be expected around 2100-2260 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N and C≡C stretching vibrations typically give strong signals in Raman spectra, providing confirmatory evidence for these functional groups.

High-Resolution Mass Spectrometric Fragmentation Pathway Analysis and Isotopic Signature Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation.

Expected fragmentation pathways for this compound would likely involve:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the C-C bonds in the butynol side chain.

Fragmentation involving the benzonitrile ring, such as the loss of HCN.

A prominent fragment corresponding to the tropylium (B1234903) ion or a related benzylic cation is often observed in the mass spectra of compounds containing a benzyl (B1604629) group. nih.govlibretexts.org

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Supramolecular Interactions (if available in literature)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the nitrile nitrogen atom, or π-π stacking interactions between the aromatic rings. nih.gov No published crystal structure for this specific compound is currently available.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The benzonitrile moiety contains a π-conjugated system. The presence of the alkyne group in conjugation with the aromatic ring would be expected to influence the wavelength of maximum absorption (λ_max). shimadzu.com The spectrum of benzonitrile itself shows absorption bands in the ultraviolet region. researchgate.net The extended conjugation in the target molecule would likely result in a shift of these bands to longer wavelengths (a bathochromic shift). youtube.com

Fluorescence or emission spectroscopy could also be employed to study the excited state properties of the molecule, although predicting its emissive properties without experimental data is not feasible.

Chemical Reactivity and Transformation Studies of 4 4 Hydroxybut 1 Yn 1 Yl Benzonitrile

Reactivity at the Nitrile Functionality

The nitrile group (-C≡N) attached to the benzene (B151609) ring is a powerful functional group, susceptible to a range of transformations. Its electron-withdrawing nature influences the reactivity of the aromatic ring and serves as a precursor for several important nitrogen-containing compounds. numberanalytics.comfiveable.me

One of the most fundamental reactions of aromatic nitriles is hydrolysis, which can be catalyzed by either acid or base to produce a carboxylic acid or, as an intermediate, a carboxamide. numberanalytics.comwikipedia.org The reaction proceeds through nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile.

Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon atom toward nucleophilic attack by water. This forms an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Prolonged reaction time or harsher conditions will lead to the further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. wikipedia.org

Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield the amide. chemistrysteps.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon heating. wikipedia.org

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl, heat | 4-(4-Hydroxybut-1-yn-1-yl)benzamide | 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid |

| Base-Catalyzed Hydrolysis | H₂O, NaOH or KOH, heat | 4-(4-Hydroxybut-1-yn-1-yl)benzamide | Sodium 4-(4-hydroxybut-1-yn-1-yl)benzoate |

The nitrile group can be readily reduced to a primary amine, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. beilstein-journals.org This reduction can be accomplished through several methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.org This method is effective but may also reduce the alkyne functionality depending on the catalyst and conditions chosen.

A more common and often more selective method for laboratory-scale synthesis is the use of strong hydride-reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine, [4-(4-hydroxybut-1-yn-1-yl)phenyl]methanamine. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can also be used for the hydroboration of nitriles to achieve this transformation, often with good chemoselectivity. beilstein-journals.orgresearchgate.net

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Chemical Reduction | 1. LiAlH₄ in THF or Et₂O 2. H₂O workup | [4-(4-Hydroxybut-1-yn-1-yl)phenyl]methanamine | Highly effective standard procedure. wikipedia.org |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, high pressure | [4-(4-Hydroxybut-1-yn-1-yl)phenyl]methanamine | Potential for concurrent reduction of the alkyne. wikipedia.org |

| Hydroboration | BH₃·SMe₂, followed by acidic workup | [4-(4-Hydroxybut-1-yn-1-yl)phenyl]methanamine | Offers good yields and functional group tolerance. beilstein-journals.org |

The nitrile functionality can participate in [2+3] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms. numberanalytics.comnih.gov Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acid groups. nih.gov

The reaction typically involves heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or a proton source like ammonium chloride (NH₄Cl). researchgate.netresearchgate.net The presence of an electron-withdrawing group on the nitrile, as is the case here with the aromatic ring system, can facilitate the reaction. nih.gov The product of this reaction would be 5-(4-(4-hydroxybut-1-yn-1-yl)phenyl)-1H-tetrazole.

| Reactants | Catalyst/Reagents | Solvent | Product |

|---|---|---|---|

| This compound, Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) | Dimethylformamide (DMF) | 5-(4-(4-hydroxybut-1-yn-1-yl)phenyl)-1H-tetrazole |

Reactivity at the Alkyne Functionality

The carbon-carbon triple bond of the butynyl side chain is a site of high electron density, making it susceptible to electrophilic addition and reduction reactions. chemistrysteps.com These transformations can be used to introduce new functional groups or to alter the saturation of the side chain.

Catalytic hydrogenation of the alkyne can lead to either a cis-alkene or a fully saturated alkane, depending on the catalyst and reaction conditions employed.

Complete Reduction: Hydrogenation using a standard catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with excess hydrogen will typically reduce the alkyne all the way to the corresponding alkane, yielding 4-(4-hydroxybutyl)benzonitrile. wou.edu

Partial Reduction (Syn-addition): To stop the reduction at the alkene stage, a "poisoned" catalyst is required. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to produce cis-alkenes. This would result in the formation of (Z)-4-(4-hydroxybut-1-en-1-yl)benzonitrile.

Partial Reduction (Anti-addition): The reduction of an alkyne to a trans-alkene can be achieved using a dissolving metal reduction, such as sodium metal in liquid ammonia, which proceeds via a radical anion intermediate. This would yield (E)-4-(4-hydroxybut-1-en-1-yl)benzonitrile.

| Desired Product | Method | Reagents | Stereochemistry |

|---|---|---|---|

| Alkane | Complete Hydrogenation | H₂, Pd/C or PtO₂ | N/A |

| cis-Alkene | Partial Hydrogenation | H₂, Lindlar's Catalyst | Syn-addition |

| trans-Alkene | Dissolving Metal Reduction | Na, liquid NH₃ | Anti-addition |

The addition of water across the triple bond (hydration) is another important reaction of alkynes. This reaction is typically catalyzed by mercury(II) salts (like HgSO₄) in aqueous acid. libretexts.org According to Markovnikov's rule, the initial addition of water across the triple bond forms an enol intermediate. chemistrysteps.com This enol is unstable and rapidly tautomerizes to the more stable keto form. For the internal alkyne in this compound, hydration would lead to a mixture of two possible ketones: 4-(4-cyanophenyl)-4-oxobutan-1-ol and 4-(4-cyanophenyl)-3-oxobutan-1-ol.

Hydroamination, the addition of an N-H bond across the triple bond, is a powerful method for synthesizing enamines and imines. While less common than hydration, it can be achieved using various transition metal catalysts. The regioselectivity of the addition depends heavily on the specific catalyst and reaction conditions used.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) with Diverse Azide Partners

The terminal alkyne functionality in this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate). nih.gov The process is known for its high efficiency, mild reaction conditions, tolerance of a wide range of functional groups, and high yields. While no specific examples with this compound are documented in the searched literature, it would be expected to react with various azide partners (e.g., benzyl (B1604629) azide, phenyl azide, alkyl azides) under standard CuAAC conditions to yield the corresponding triazole-linked products.

Table 1: Postulated Click Chemistry Reactions of this compound

| Azide Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|

| Benzyl Azide | CuSO₄ / Sodium Ascorbate | 4-(4-(4-(hydroxymethyl)-1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrile |

| Phenyl Azide | CuI / Base | 4-(4-(4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazol-4-yl)benzonitrile |

Sonogashira Coupling and Related Palladium-Catalyzed Cross-Couplings

The terminal alkyne of this compound is also a suitable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. walisongo.ac.id This reaction couples terminal alkynes with aryl or vinyl halides. walisongo.ac.id The standard Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). walisongo.ac.idnih.gov

This methodology would allow for the extension of the butynyl chain by coupling it with various aryl or vinyl halides. For instance, reaction with iodobenzene (B50100) would yield 4-(4-hydroxy-4-phenylbut-1-yn-1-yl)benzonitrile. The reaction conditions are generally mild and tolerate many functional groups, including the hydroxyl and nitrile moieties present in the substrate. walisongo.ac.id While specific adaptations for this molecule are not detailed in the literature, its structure is compatible with standard Sonogashira protocols.

Table 2: Postulated Sonogashira Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|

| Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(4-Hydroxy-4-phenylbut-1-yn-1-yl)benzonitrile |

| 4-Bromotoluene | Pd(PPh₃)₄, CuI, i-Pr₂NH | 4-(4-Hydroxy-4-(p-tolyl)but-1-yn-1-yl)benzonitrile |

Reactivity at the Hydroxyl Functionality

The primary alcohol group in this compound allows for a range of classical transformations.

The hydroxyl group can be readily converted into esters or ethers. Esterification can be achieved by reacting the alcohol with carboxylic acids (under Fischer esterification conditions), acid chlorides, or acid anhydrides. Etherification, such as the Williamson ether synthesis, would involve deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to yield 4-(4-oxobut-1-yn-1-yl)benzonitrile. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely lead to the corresponding carboxylic acid, 4-(3-(4-cyanophenyl)prop-2-ynoic acid).

The hydroxyl group can be replaced by a halogen via nucleophilic substitution. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding chloride or bromide, yielding 4-(4-halobut-1-yn-1-yl)benzonitrile derivatives. These halogenated products can then serve as precursors for further synthetic modifications.

Regioselective and Chemoselective Transformations

The presence of multiple functional groups in this compound necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity.

Chemoselectivity : The alkyne and alcohol functionalities can be targeted selectively. For instance, palladium-catalyzed reactions like the Sonogashira coupling can be performed on the alkyne without affecting the hydroxyl group. Conversely, the hydroxyl group can be oxidized or esterified under conditions that leave the alkyne and nitrile groups intact. Protection of the hydroxyl group, for example as a silyl (B83357) ether, would allow for a broader range of reactions to be performed on the alkyne moiety.

Regioselectivity : In reactions like the CuAAC, the copper catalyst ensures the exclusive formation of the 1,4-regioisomer of the triazole product. organic-chemistry.org This high degree of regiocontrol is a key feature of click chemistry.

No specific studies detailing the optimization of regioselective or chemoselective reactions on this particular molecule were found.

Computational and Theoretical Investigations of 4 4 Hydroxybut 1 Yn 1 Yl Benzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules. These calculations solve the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the ground state properties of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For a molecule like 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, DFT calculations would typically be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into electronic properties such as the dipole moment, atomic charges, and the distribution of electron density. A typical output would include the optimized Cartesian coordinates of each atom and the total electronic energy of the molecule.

Illustrative Data Table: Predicted Ground State Properties of a Benzylnitrile Derivative using DFT

| Property | Predicted Value |

| Total Energy (Hartree) | -552.8 |

| Dipole Moment (Debye) | 3.5 |

| C≡N Bond Length (Å) | 1.15 |

| C-C≡N Bond Angle (°) | 179.5 |

| O-H Bond Length (Å) | 0.97 |

Ab Initio Calculations for Electron Correlation Effects

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, systematically account for electron correlation, which is the interaction between electrons.

While computationally more demanding than DFT, ab initio calculations can provide highly accurate results, particularly for smaller molecules. For this compound, these methods could be employed to obtain a more precise description of the electronic structure and to benchmark the results from DFT calculations. The inclusion of electron correlation is crucial for accurately predicting properties like reaction barriers and weak intermolecular interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of different nuclei (e.g., ¹H, ¹³C) in a molecule. uab.edu These predictions are based on calculating the magnetic shielding tensor for each nucleus, which is influenced by the local electronic environment. Comparing calculated and experimental NMR spectra can help in the structural elucidation of a molecule. researchgate.netresearchgate.net

Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations are typically performed by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies and their corresponding vibrational modes can be used to assign experimental IR spectra and to understand the nature of the molecular vibrations.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N | 118 | C≡N stretch | 2230 |

| C≡C | 85, 92 | C≡C stretch | 2150 |

| Aromatic C-CN | 112 | Aromatic C-H bend | 840 |

| CH₂-OH | 60 | O-H stretch | 3650 |

Note: This table contains hypothetical data to illustrate the output of such calculations.

Analysis of Molecular Orbitals and Frontier Orbital Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. scribd.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO-LUMO energy gap is a particularly important parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. youtube.com Computational methods can readily calculate the energies and visualize the spatial distribution of the HOMO and LUMO for this compound. This information would be crucial for predicting its reactivity in various chemical reactions. For instance, the analysis of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Conformational Analysis through Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the hydroxybutyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

Potential Energy Surface (PES) mapping is a computational technique used for this purpose. researchgate.net By systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point, a map of the potential energy landscape can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis is vital for understanding the molecule's flexibility and how its shape might influence its biological activity or physical properties.

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Search)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediates, and by locating the transition states that connect them, the entire reaction pathway can be mapped out.

A transition state search is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By identifying the structure and energy of the transition state, the activation energy for the reaction can be calculated, which is a critical factor in determining the reaction rate. For this compound, these methods could be used to study, for example, the mechanism of its synthesis or its potential metabolic pathways.

Application of 4 4 Hydroxybut 1 Yn 1 Yl Benzonitrile As a Synthetic Building Block and Molecular Scaffold

Precursor for Advanced Organic Materials and Functional Polymers

The unique electronic and structural characteristics of 4-(4-hydroxybut-1-yn-1-yl)benzonitrile make it a valuable monomer for the synthesis of functional polymers and conjugated systems. The rigid alkyne unit can be incorporated into polymer backbones, while the polar nitrile and hydroxyl groups can impart specific physical and chemical properties to the resulting materials.

Integration into Polymer Backbones via Alkyne Polymerization

The terminal alkyne group of this compound allows it to undergo polymerization to form poly(phenylacetylene) (PPA) derivatives. These polymers are noted for their π-conjugated backbones, which can lead to interesting electronic and photophysical properties. Rhodium-based catalysts are particularly effective for the polymerization of substituted phenylacetylenes, as they exhibit high catalytic activity and a remarkable tolerance for various functional groups, including hydroxyl and nitrile moieties. mdpi.comrsc.org

Rhodium(I) complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), often used with a cocatalyst like triethylamine (B128534), can initiate the polymerization through a coordination-insertion mechanism. rsc.org This process can often be conducted under mild conditions and is compatible with polar solvents, which is advantageous given the hydroxyl group of the monomer. mdpi.comresearchgate.net Modern rhodium-based multicomponent catalytic systems have enabled well-controlled living polymerizations, allowing for the synthesis of polymers with defined molecular weights and narrow polydispersity. acs.orgthieme-connect.com This control is crucial for tailoring the properties of the final material. The resulting polymer would feature a polyacetylene backbone with pendant 4-cyanophenyl groups and hydroxyl-terminated butyl side chains, a structure that could find applications in sensors, organic electronics, or as functional membranes. pku.edu.cn

Table 1: Representative Rhodium Catalysts for Substituted Acetylene Polymerization

| Catalyst System | Monomer Type | Key Features |

|---|---|---|

| [Rh(nbd)Cl]₂ / Amine | Phenylacetylenes | Effective polymerization; rate and molecular weight influenced by amine basicity. researchgate.net |

| Rh⁺(nbd)[(η⁶-C₆H₅)B⁻(C₆H₅)₃] | Phenylacetylenes, Aliphatic Alkynes | High activity for various monosubstituted acetylenes. researchgate.net |

| [Rh(nbd)Cl]₂ / Aryl Boronic Acid | Phenylacetylenes with polar groups | Enables living polymerization in water; synthesis of water-soluble, stereoregular polymers. researchgate.netthieme-connect.com |

Synthesis of Conjugated Systems through Cross-Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of extended π-conjugated systems. These reactions are fundamental to the construction of materials for organic electronics and photonics.

The Sonogashira coupling is one of the most powerful methods for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Using a palladium catalyst and a copper(I) co-catalyst, this compound can be readily coupled with a variety of functionalized aryl halides. wikipedia.org This reaction creates a rigid, linear diarylalkyne linkage, extending the conjugation path and influencing the electronic properties of the molecule. Copper-free Sonogashira variants have also been developed, often proceeding under mild, room-temperature conditions. nih.gov

Other cross-coupling reactions, such as those that form conjugated 1,3-enynes, are also accessible. Palladium, rhodium, and ruthenium catalysts can facilitate the cross-coupling of terminal alkynes with internal alkynes or other unsaturated partners, offering regio- and stereoselective control over the resulting enyne geometry. nih.govnih.gov These reactions expand the structural diversity of conjugated molecules that can be synthesized from this building block.

Table 2: Common Cross-Coupling Reactions for Terminal Alkynes

| Reaction Name | Catalysts | Bond Formed | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | Pd complex, Cu(I) salt | C(sp²)-C(sp) | Arylalkyne or Vinylalkyne |

| Heck Coupling | Pd complex | C(sp²)-C(sp²) | Substituted Alkene |

| Suzuki Coupling | Pd complex | C(sp²)-C(sp²) | Biaryl or Vinylarene |

| Alkyne Homocoupling (Glaser) | Cu salt, oxidant | C(sp)-C(sp) | 1,3-Diyne |

Scaffold for the Construction of Complex Organic Architectures

The distinct functionalities of this compound can be leveraged in tandem to construct complex polycyclic, heterocyclic, and spirocyclic frameworks. The interplay between the alkyne, hydroxyl, and nitrile groups enables a range of powerful cyclization and annulation strategies.

Heterocyclic Annulation Strategies (e.g., Pyridines, Isoxazoles, Furans)

The terminal alkyne is a versatile functional group for the synthesis of a wide variety of five- and six-membered heterocycles.

Pyridines: Substituted pyridines can be synthesized via [2+2+2] cycloaddition reactions involving two alkyne molecules and a nitrile. researchgate.net Rhodium and other transition metal catalysts are effective in mediating this transformation, which assembles the pyridine (B92270) ring in a single, atom-economical step. organic-chemistry.org Alternatively, rhodium-catalyzed reactions of terminal alkynes with α,β-unsaturated ketoximes provide a direct route to highly substituted pyridines. scilit.comnih.gov

Isoxazoles: The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a 1,3-dipolar cycloaddition reaction between a terminal alkyne and a nitrile oxide. wikipedia.orgnih.gov The nitrile oxide can be generated in situ from various precursors, such as aldoximes or nitroalkanes, making this a convergent and flexible method. sciforum.netacs.org This reaction is highly regioselective and compatible with a broad range of functional groups. nih.govrsc.orgnih.gov

Furans: Polysubstituted furans can be prepared from terminal alkynes through several catalytic pathways. These include copper- or ruthenium-catalyzed cyclization reactions, cobalt-catalyzed metalloradical cyclizations with α-diazocarbonyls, and palladium/copper-catalyzed couplings followed by iodocyclization. nih.govnih.govorganic-chemistry.org These methods provide access to furans with diverse substitution patterns, which are prevalent motifs in bioactive compounds. rsc.org

Spirocyclic and Fused Ring System Synthesis

A particularly powerful application of hydroxyalkynyl benzonitriles is in the synthesis of complex spirocyclic systems. Research has demonstrated that a close analog, 2-(4-hydroxybut-1-yn-1-yl)benzonitrile, undergoes a one-pot, three-component reaction with aryl aldehydes to form spiro[furan-2,1′-isoindolin]-3′-ones. nih.govacs.org

This elegant transformation, catalyzed by a Brønsted acid like triflic acid, proceeds through a cascade of intramolecular reactions. thieme-connect.comacs.orgresearchgate.net The sequence is initiated by an alkyne Prins cyclization, forming a vinyl cation. This intermediate is then trapped by the neighboring nitrile group in a Ritter-type reaction. A subsequent ring-opening of the furan (B31954) moiety and recyclization leads to the final spirocyclic product. acs.orgthieme-connect.com This reaction efficiently constructs a quaternary carbon center, two five-membered rings, and multiple new bonds in a single operation. nih.gov

Table 3: Synthesis of Spiro[furan-2,1′-isoindolin]-3′-ones

| Reactants | Catalyst | Key Steps | Yields | Ref. |

|---|

Beyond this specific example, the structural motifs within this compound are amenable to broader strategies for synthesizing fused ring systems. For instance, rhodium-catalyzed "cut-and-sew" reactions involving C-C bond activation of cyclobutanones tethered to alkynes can produce fused bicyclic enones. nih.govscilit.com This demonstrates the potential of the alkyne group to participate in complex, transition-metal-mediated ring-forming cascades. chemistryviews.orgresearchgate.net

Intermediate in the Development of Molecular Probes and Chemical Tools (Conceptual Framework)

The combination of a fluorescent reporter group (benzonitrile), a versatile chemical handle (alkyne), and a secondary conjugation site (hydroxyl) makes this compound an ideal conceptual starting point for the design of molecular probes and chemical tools.

The benzonitrile (B105546) group, while not as strongly emissive as dedicated fluorophores, possesses intrinsic fluorescence that is sensitive to its local environment. This property could be exploited to create probes where binding to a target molecule modulates the fluorescence signal.

The terminal alkyne is the most valuable feature in this context, serving as a key handle for bioorthogonal chemistry. It can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." These reactions are highly efficient, specific, and can be performed under biological conditions. This allows the molecule to be attached to biomolecules (peptides, proteins, nucleic acids) that have been tagged with an azide (B81097) group. acs.orgacs.org

The hydroxyl group provides an additional site for modification. It can be esterified or converted to an ether to attach other functional units, such as a targeting ligand, a solubilizing group, or another reporter tag. This modular design allows for the creation of multifunctional probes where one part of the molecule is responsible for target recognition and another is responsible for signaling.

Design and Synthesis of Photoaffinity Labels

Photoaffinity labels are powerful tools in chemical biology for identifying and studying protein-ligand interactions. They typically consist of a recognition element, a photoreactive group, and often a reporter tag. The terminal alkyne in this compound makes it a theoretical candidate for incorporation into photoaffinity probes, where the alkyne could be used to attach a reporter molecule (like biotin (B1667282) or a fluorescent dye) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. The hydroxyl group could be modified to attach a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine. However, a thorough review of the literature did not yield any specific examples or studies where this compound has been utilized for this purpose.

Fluorescent Probe Derivatization

Fluorescent probes are essential for visualizing and quantifying biological processes. The derivatization of molecules to create fluorescent probes often involves the introduction of a fluorophore. The functional groups on this compound, namely the hydroxyl and alkyne groups, provide synthetic handles to attach a fluorophore. For instance, the hydroxyl group could be reacted with a fluorophore containing a carboxylic acid or an activated ester. Alternatively, the alkyne could be coupled with an azide-modified fluorophore. While the synthesis of fluorescent probes from compounds containing terminal alkynes is a common strategy, there is no published research demonstrating the specific use of this compound in the creation of fluorescent probes.

Role in Catalysis and Coordination Chemistry (e.g., as a Ligand Precursor for Metal Complexes)

The nitrile and alkyne functionalities of this compound suggest its potential as a ligand in coordination chemistry. Both nitriles and alkynes are known to coordinate with transition metals, forming complexes that can have catalytic applications. numberanalytics.comnumberanalytics.comresearchgate.net Benzonitrile-containing ligands have been explored in catalysis, for example, in Ni-catalyzed cross-coupling reactions where the benzonitrile moiety can act as an electron-acceptor to promote key steps in the catalytic cycle. chemrxiv.org Metal-alkyne complexes are also pivotal in various catalytic processes, including hydrogenation, polymerization, and cyclization reactions. numberanalytics.com

The bifunctional nature of this compound could allow it to act as a bidentate or bridging ligand, potentially leading to novel metal complexes with interesting catalytic properties. However, at present, there are no studies in the available scientific literature that describe the synthesis, characterization, or catalytic application of metal complexes derived from this specific compound.

Advanced Analytical and Detection Strategies for 4 4 Hydroxybut 1 Yn 1 Yl Benzonitrile

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatography is the cornerstone for separating 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile from impurities and accurately determining its concentration. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve distinct but vital roles.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of this compound due to the compound's aromatic nature and moderate polarity. chromatographyonline.com A well-developed HPLC method can separate the main compound from starting materials, synthetic by-products, and degradation products. sielc.comsielc.comhelixchrom.com

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 (octadecylsilane) column, which provides effective hydrophobic interaction with the benzonitrile (B105546) ring. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to ensure the elution of both more polar impurities and the less polar parent compound within a reasonable timeframe, yielding better peak shapes and resolution. chromatographyonline.comchromatographyonline.com

Detection is typically achieved using a UV detector, as the conjugated system of the benzonitrile moiety provides strong chromophoric activity. chromatographyonline.comuobabylon.edu.iq The detection wavelength is selected based on the compound's maximum absorbance (λmax) to ensure high sensitivity.

Validation of the HPLC method is conducted according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by GC-MS is challenging due to its low volatility, a consequence of the polar hydroxyl group which can lead to poor peak shape and thermal degradation in the GC inlet. phenomenex.com To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. phenomenex.comgcms.cz

The most common derivatization technique for hydroxyl groups is silylation. chromtech.com This process involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS ether is significantly more volatile and amenable to GC analysis. chromtech.com

Once derivatized, the sample is introduced into the GC-MS system. Separation occurs in a capillary column (e.g., a low-polarity siloxane-based phase like a 5% phenyl polysiloxane). The mass spectrometer serves as the detector, providing not only quantification but also structural information based on the molecule's fragmentation pattern upon electron ionization. researchgate.net The mass spectrum of the TMS derivative would be expected to show a molecular ion peak and characteristic fragments, such as the loss of a methyl group ([M-15]+), which is a hallmark of TMS derivatives. researchgate.netnih.gov

Table 2: Representative GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Spectrophotometric Techniques for Quantitative Analysis (e.g., UV-Vis Spectroscopy if applicable)

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, owing to the strong ultraviolet absorbance of its conjugated π-electron system. uobabylon.edu.iq The benzonitrile structure contains π → π* electronic transitions that absorb UV radiation. masterorganicchemistry.com The presence of the conjugated alkyne substituent shifts the wavelength of maximum absorbance (λmax) to longer wavelengths compared to unsubstituted benzonitrile, a phenomenon known as a bathochromic shift. researchgate.netlibretexts.org

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. This method is simple, rapid, and cost-effective, making it suitable for routine assays, provided that no impurities with significant absorbance at the analytical wavelength are present.

Table 3: Predicted UV-Vis Spectroscopic Properties in a Polar Solvent (e.g., Methanol)

| Parameter | Value |

|---|---|

| λmax (Wavelength of Max Absorbance) | ~245 nm |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ |

| Applicable Transitions | π → π* |

Electrochemical Detection Methods for Redox Activity

The molecular structure of this compound contains moieties that are electrochemically active, allowing for its detection and quantification using electrochemical methods. Techniques such as cyclic voltammetry (CV) can be used to investigate the redox properties of the compound. wikipedia.org

The benzonitrile group can undergo reduction at a cathode, while the propargylic alcohol group can be oxidized at an anode. uaeu.ac.aeorientjchem.orgresearchgate.netelectrochemsci.org Studies on similar compounds show that propargyl alcohol can be oxidized, and various benzonitrile derivatives exhibit well-defined reduction potentials. uaeu.ac.aenih.govrsc.org By scanning the potential and measuring the resulting current, a voltammogram is produced which provides information on the oxidation and reduction potentials of the analyte. wikipedia.org

This redox activity can be harnessed for detection purposes, for example, by coupling an HPLC system with an electrochemical detector (HPLC-ED). This setup offers high sensitivity and selectivity for electroactive compounds and can be particularly useful for detecting trace levels of the compound in complex matrices.

Development of Impurity Profiling and Stability Indicating Methods

Impurity profiling is the identification and quantification of all potential impurities in a substance. ijpsr.com For this compound, impurities can originate from the synthesis (e.g., unreacted starting materials, intermediates, by-products) or from degradation of the compound over time. researchgate.net

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. ijtsrd.com The development of such a method, typically using HPLC, is essential for assessing the stability of the compound. chromatographyonline.comchromatographyonline.com

This process involves subjecting the compound to forced degradation (stress testing) under various conditions as mandated by ICH guidelines, including hydrolysis (acidic and basic), oxidation, photolysis (exposure to light), and thermolysis (exposure to heat). researchgate.netnih.govnih.gov

Acid/Base Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or amide.

Oxidation: The alkyne and the benzylic position are potential sites for oxidative degradation, which can be tested using agents like hydrogen peroxide.

Thermolysis: High temperatures can induce decomposition.

Photolysis: Exposure to UV or visible light can cause degradation, particularly due to the aromatic chromophore.

The stressed samples are then analyzed by HPLC, and the chromatographic conditions are optimized to achieve complete separation between the intact compound and all degradation products formed. pharmoutsourcing.com This demonstrates the specificity of the method and confirms its status as stability-indicating.

Future Research Directions and Unexplored Potential of 4 4 Hydroxybut 1 Yn 1 Yl Benzonitrile

Design and Synthesis of Structurally Related Analogs with Tuned Properties (Structure-Reactivity Relationships)

The design and synthesis of analogs of 4-(4-hydroxybut-1-yn-1-yl)benzonitrile could lead to the development of compounds with fine-tuned electronic, physical, and biological properties. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science, and for benzonitrile (B105546) derivatives, have identified that the presence and position of substituents significantly influence their biological activity. For instance, benzonitriles substituted at the 2 and 6 positions with halogens or methyl groups have shown high herbicidal activity. researchgate.net The nitrile group itself is a key pharmacophore in various drugs, where it can act as a hydrogen bond acceptor, mimicking a carbonyl group. nih.gov

Future research could focus on synthesizing analogs by modifying each key part of the molecule:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring could alter the molecule's electronic properties, reactivity, and interaction with biological targets.

Alkyne Chain Modification: The length of the alkyl chain bearing the hydroxyl group could be varied to modulate the molecule's flexibility and spatial orientation.

Hydroxyl Group Derivatization: Conversion of the hydroxyl group into esters, ethers, or other functional groups could change the compound's polarity, solubility, and metabolic stability.

A systematic approach to synthesizing a library of such analogs would enable comprehensive SAR studies, potentially leading to the discovery of new pharmaceuticals or functional materials. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The internal alkyne and nitrile functionalities of this compound offer a rich playground for exploring novel chemical transformations. The reactivity of alkynes is influenced by both electronic and steric factors of their substituents. numberanalytics.com

Potential novel reaction pathways to be explored include:

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions to construct complex heterocyclic structures, which are prevalent in pharmaceuticals.

Metal-Catalyzed Transformations: The use of transition metal catalysts could enable a wide range of transformations of the alkyne group, such as hydroarylation, hydroalkylation, and borylation, to introduce further molecular diversity. acs.orgnih.gov Copper hydride or boryl copper species, for instance, can be used for the regioselective transformation of alkynes. rsc.org

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions to form nitrogen-containing heterocycles. researchgate.net There are established methods for converting internal alkynes to nitriles, which could potentially be adapted for intramolecular reactions of the target compound. chemistrysteps.com A metal-free transformation of internal alkynes to nitriles has been reported, offering a sustainable synthetic route. mdpi.comresearchgate.net

The development of novel catalytic systems, including dual-catalytic approaches, could offer unprecedented control over the selectivity of these reactions. chemrxiv.org For example, gold catalysts are known for their unique reactivity with alkynes. bham.ac.uk

Integration into Emerging Technologies (e.g., Microfluidic Synthesis)

The synthesis of this compound and its analogs could be significantly enhanced by integrating it into emerging technologies like microfluidic and continuous flow synthesis. These technologies offer several advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. semanticscholar.org

A continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, which operates at high temperature and pressure without the need for a catalyst. acs.orgacs.orgnih.gov This approach could potentially be adapted for the synthesis of the benzonitrile moiety of the target compound. Furthermore, continuous-flow transfer hydrogenation of benzonitrile has been demonstrated using a palladium on carbon catalyst, which could be relevant for modifications of the nitrile group. qub.ac.uk

The miniaturization offered by microreactors allows for excellent heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. semanticscholar.org This level of control could enable the exploration of reaction conditions that are not accessible in batch, potentially leading to the discovery of new reaction pathways and improved yields.

Theoretical Predictions for Undiscovered Reactivity or Applications

Computational chemistry and theoretical studies, particularly Density Functional Theory (DFT), can provide valuable insights into the undiscovered reactivity and potential applications of this compound. DFT calculations can be used to study reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and understand the electronic properties of molecules. rsc.orgnih.govnih.govbenthamdirect.comresearchgate.net

Theoretical studies could be employed to:

Predict Reaction Outcomes: By calculating the activation energies of different possible reaction pathways, DFT can help to predict the most likely products of a reaction and guide the design of experiments. rsc.org

Understand Electronic Structure: Computational methods can elucidate the electronic structure of the molecule and its analogs, which is crucial for understanding its reactivity and predicting its spectroscopic properties. pku.edu.cnaip.orgresearchgate.net

Screen for Potential Applications: Theoretical docking studies could predict the binding affinity of the molecule and its analogs to biological targets, thereby identifying potential therapeutic applications. The precise recognition of benzonitrile derivatives by supramolecular macrocycles has been demonstrated, highlighting the potential for specific molecular interactions. nih.gov

Such theoretical investigations can significantly accelerate the research and development process by prioritizing the most promising avenues for experimental exploration. researchgate.net

Potential for Sustainable and Scalable Production Methods

The development of sustainable and scalable production methods for this compound is essential for its potential future applications. Green chemistry principles should be at the forefront of this research, focusing on minimizing waste, using renewable resources, and avoiding hazardous reagents.

Key areas for research in sustainable production include:

Green Synthesis of Benzonitrile: Novel green synthetic routes for benzonitrile have been proposed using ionic liquids as recyclable agents, which can act as co-solvents and catalysts. researchgate.netrsc.orgrsc.orgsemanticscholar.org Microwave-assisted synthesis in water has also been shown to be an efficient and environmentally friendly method for preparing related compounds. eurekaselect.com

Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and environmentally friendly approach to organic synthesis. nih.gov Enzymes such as aldolases could be explored for the stereoselective synthesis of the hydroxylated portion of the molecule. nih.govresearchgate.net

Recyclable Catalysts: The development of recyclable catalysts, such as those based on metal-organic frameworks (MOFs) or nanoparticles, can significantly reduce the environmental impact and cost of chemical processes. mdpi.com

By focusing on these sustainable and scalable methods, the production of this compound and its derivatives can be made more economically viable and environmentally responsible.

Q & A

Q. What are the common synthetic routes for 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, and how can reaction conditions be optimized?